molecular formula C20H24N2O4S B581046 Penilloic Acids of Nafcillin CAS No. 940306-33-2

Penilloic Acids of Nafcillin

Cat. No. B581046
M. Wt: 388.482
InChI Key: WHHZZRUECRWKAX-LWKPJOBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penilloic Acids of Nafcillin are a type of impurity found in the antibiotic Nafcillin . They belong to the Nafcillin Sodium API family . Nafcillin is a semi-synthetic antibiotic derived from 6-amino-penicillanic acid . It is a penicillin derivative antibiotic used to treat susceptible staphylococcal infections .


Synthesis Analysis

A simple and practical procedure for the conversion of penicilloic acid derivatives into corresponding penilloic acid derivatives has been described . This involves using mild reduced pressure (vacuum) in the presence of inorganic acid either in water or in a mixture of water and water miscible organic solvent .


Molecular Structure Analysis

The molecular formula of Penilloic Acids of Nafcillin is C20 H24 N2 O4 S . The molecular weight is 388.48 .


Chemical Reactions Analysis

Penilloic acid, one of the main metabolites/impurities (MIs) of penicillin, could trigger non-allergic hypersensitivity reactions (NAHRs) via inducing increased vascular permeability . Other MIs did not exhibit a similar effect .

Scientific Research Applications

  • Clinical Applications : Nafcillin is used in treating severe staphylococcal diseases. It offers advantages like acid stability and greater in vitro activity against staphylococci compared to other drugs in its class (Eickhoff, Kislak, & Finland, 1965).

  • Pharmacology and Distribution : Studies have shown that Nafcillin is more effective than methicillin against gram-positive cocci and is relatively non-toxic. It penetrates various organs and tissues, with significant concentrations found in the bile, kidney, lung, heart, spleen, and liver (Glassman, Warren, Rosenman, & Agersborg, 1964).

  • Absorption, Metabolism, and Excretion : Nafcillin is effective against penicillin G-resistant staphylococci, with its absorption, metabolism, and excretion patterns well-studied in animals. It achieves maximum plasma levels quickly after administration and is detectable in major organs and tissues (Walkenstein, Wiser, Leboutillier, Gudmundsen, & Kimmel, 1963).

  • Inhibitory Properties : Penilloic acids, including those derived from Nafcillin, have been studied for their potential as reversible inhibitors of penicillinases, with implications for antibiotic resistance management (Kiener & Waley, 1978).

  • Food Processing Effects : Nafcillin's degradation products, such as penilloic acids, have been studied in the context of food processing, particularly in dairy products. This research is vital for understanding the impacts of antibiotic residues in food (Grunwald & Petz, 2003).

Safety And Hazards

Penilloic Acids of Nafcillin may cause an allergic skin reaction . Nafcillin, from which Penilloic Acids are derived, is a semisynthetic antibiotic substance derived from 6-amino-penicillanic acid . The drugs in this class are highly resistant to inactivation by staphylococcal penicillinase and are active against penicillinase-producing and non penicillinase-producing strains of Staphylococcus species .

Future Directions

Research has found that penilloic acid, one of the main MIs of penicillin, could trigger NAHRs via inducing increased vascular permeability . This study revealed that penilloic acid was the chief culprit involved in penicillin-induced immediate NAHRs in mice, which mainly associated with direct stimulation of vascular hyperpermeability and exudative inflammation . The activations of arachidonic acid metabolites (AAMs) and RhoA/ROCK signaling pathway played important roles in these reactions . This could be a potential area for future research.

properties

IUPAC Name

(4S)-2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)/t15?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHZZRUECRWKAX-LWKPJOBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129318514

Citations

For This Compound
1
Citations
P Yaragorla, Y Kada, A Pola… - … : Online Journal of …, 2021 - search.ebscohost.com
… The four known impurities obtained at RRT of ~0.49 (14.10 %), ~0.67 (12.05%), and ~0.84 (8.23 %) are found to be Penicilloic acid of Nafcillin, Penilloic acids of Nafcillin-1 and 2 and 2-…
Number of citations: 4 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.